molecular formula C15H14FIN2O3S B3686560 2-(2-fluoro-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide

2-(2-fluoro-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide

Cat. No.: B3686560
M. Wt: 448.3 g/mol
InChI Key: VYTAHOKZEBVHBR-UHFFFAOYSA-N
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Description

2-(2-fluoro-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide is a synthetic organic compound that features both fluorine and iodine atoms in its structure. Compounds with such halogen atoms are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluoro-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Nitration: of aniline derivatives to introduce nitro groups.

    Reduction: of nitro groups to amines.

    Halogenation: to introduce fluorine and iodine atoms.

    Sulfonylation: to attach the methylsulfonyl group.

    Acylation: to form the acetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom.

    Reduction: Reduction reactions could target the nitro groups if present in intermediates.

    Substitution: Halogen atoms (fluorine and iodine) can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could replace halogen atoms with other functional groups.

Scientific Research Applications

2-(2-fluoro-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide could have various applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways involving halogenated compounds.

    Medicine: Investigating its potential as a pharmaceutical agent due to its unique structure.

    Industry: Possible applications in materials science or as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical target. Generally, compounds with halogen atoms can interact with enzymes or receptors, potentially inhibiting or modifying their activity. The presence of the methylsulfonyl group might influence its solubility and interaction with biological membranes.

Comparison with Similar Compounds

Similar Compounds

    2-(2-fluoroanilino)-N-(4-iodophenyl)acetamide: Lacks the methylsulfonyl group.

    2-(2-chloro-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide: Chlorine instead of fluorine.

    2-(2-fluoro-N-methylsulfonylanilino)-N-(4-bromophenyl)acetamide: Bromine instead of iodine.

Uniqueness

The unique combination of fluorine, iodine, and the methylsulfonyl group in 2-(2-fluoro-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide might confer distinct chemical and biological properties, such as enhanced reactivity or specific interactions with biological targets.

Properties

IUPAC Name

2-(2-fluoro-N-methylsulfonylanilino)-N-(4-iodophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FIN2O3S/c1-23(21,22)19(14-5-3-2-4-13(14)16)10-15(20)18-12-8-6-11(17)7-9-12/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTAHOKZEBVHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)I)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FIN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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